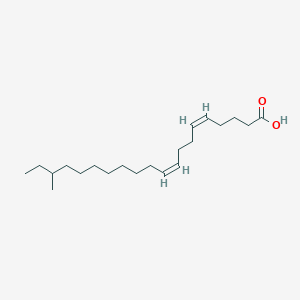
烟碱酸盐酸盐
描述
烟碱酰胺盐酸盐是一种天然存在的生物碱,存在于各种植物中,包括咖啡豆和胡芦巴种子。它是烟碱酰胺的衍生物,烟碱酰胺是通过对烟酸(维生素 B3)的氮原子进行甲基化而形成的。 烟碱酰胺盐酸盐由于其多样的生物活性及其潜在的治疗应用而引起了广泛关注 .
科学研究应用
作用机制
烟碱酰胺盐酸盐通过多种分子靶点和途径发挥其作用:
神经保护: 它调节炎症通路和氧化应激,提供针对神经退行性疾病的保护。
抗癌: 烟碱酰胺盐酸盐通过靶向特定信号通路抑制癌细胞增殖。
生化分析
Biochemical Properties
Trigonelline hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit collagen synthesis and protect dermal fibroblasts against ultraviolet radiation . It also acts on multiple molecular targets, including nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, glycogen synthase kinase, tyrosinase, nerve growth factor, estrogen receptor, amyloid-β peptide, and several neurotransmitter receptors .
Cellular Effects
Trigonelline hydrochloride has significant effects on various types of cells and cellular processes. It has been demonstrated to mitigate silica-induced silicosis and bleomycin-induced pulmonary fibrosis, as evidenced by improved histochemical staining and reduced fibrotic marker expressions . It also inhibits the differentiation of fibroblasts to myofibroblasts .
Molecular Mechanism
At the molecular level, Trigonelline hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits fibroblast-to-myofibroblast differentiation by repressing TGF-β/Smad signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trigonelline hydrochloride change over time. It has been shown to be safe in mice and fibroblasts, and efficacious concentrations of Trigonelline hydrochloride did not impair liver or kidney function .
Metabolic Pathways
Trigonelline hydrochloride is involved in various metabolic pathways. In type 2 diabetic Goto–Kakizaki (GK) rats, Trigonelline hydrochloride decreased the expression of genes involved in glycolysis and gluconeogenesis .
准备方法
合成路线和反应条件
烟碱酰胺盐酸盐可以通过对烟酸(烟酸)进行甲基化合成。该反应由 S-腺苷-L-甲硫氨酸 (SAM) 依赖性烟酸 N-甲基转移酶催化。 该酶促进了甲基从 SAM 转移到烟酸,从而形成烟碱酰胺 .
工业生产方法
烟碱酰胺盐酸盐的工业生产涉及从天然来源(如咖啡豆和胡芦巴种子)中提取烟碱酰胺。然后,提取的烟碱酰胺通过与盐酸反应转化为其盐酸盐。 该过程确保了化合物的稳定性并增强了其在水中的溶解度 .
化学反应分析
相似化合物的比较
类似化合物
烟酸: 烟碱酰胺的前体,参与类似的代谢途径。
咖啡因: 另一种生物碱,具有类似的生物合成途径,衍生自嘌呤核苷酸。
诺尼克丁: 烟草中的一种次要生物碱,在结构上与烟碱酰胺有关.
独特性
烟碱酰胺盐酸盐因其多样的生物活性及其潜在的治疗应用而独一无二。 与其他类似化合物不同,它在管理糖尿病、神经退行性疾病和癌症方面显示出令人鼓舞的效果 .
属性
CAS 编号 |
6138-41-6 |
|---|---|
分子式 |
C7H8ClNO2 |
分子量 |
173.60 g/mol |
IUPAC 名称 |
1-methylpyridin-1-ium-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H |
InChI 键 |
TZSYLWAXZMNUJB-UHFFFAOYSA-N |
SMILES |
OC(C1=C[N+](C)=CC=C1)=O.[Cl-] |
规范 SMILES |
C[N+]1=CC=CC(=C1)C(=O)[O-].Cl |
Key on ui other cas no. |
6138-41-6 |
相关CAS编号 |
535-83-1 (Parent) |
同义词 |
trigonelline trigonelline chloride trigonelline iodide trigonelline ion trigonelline tosylate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trigonelline hydrochloride interact with biological systems and what are its downstream effects?
A1: Trigonelline hydrochloride has been shown to interact with several biological targets. One study demonstrated that it inhibits the aggregation of amyloid-β peptide (Aβ40), a key process in the development of Alzheimer's disease []. Another study revealed that Trigonelline hydrochloride can inhibit type I collagen fibrillation []. Further research indicated that it affects the quorum sensing (QS) system in Pseudomonas aeruginosa, impacting biofilm formation and virulence factor production []. It was also found to activate the NRF2 transcription factor in Leishmania donovani-infected cells, leading to the upregulation of the antioxidant enzyme HO-1 and the transcriptional repressor ATF3, which ultimately promotes parasite survival [].
Q2: What is known about the structural characteristics of Trigonelline hydrochloride?
A2: While specific spectroscopic data wasn't provided in the abstracts, Trigonelline hydrochloride is a salt formed from Trigonelline and hydrochloric acid. The molecular formula of Trigonelline is C7H7NO2, and its molecular weight is 137.14 g/mol. The addition of hydrochloric acid would alter these values for the hydrochloride salt. Further structural characterization can be achieved through techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR).
Q3: Has Trigonelline hydrochloride shown potential in combating specific diseases?
A3: Research suggests Trigonelline hydrochloride may have therapeutic potential for various conditions. It has demonstrated inhibitory effects against Pseudomonas aeruginosa, a bacterium notorious for causing difficult-to-treat infections, particularly in individuals with compromised immune systems []. Additionally, its interaction with amyloid-β peptide aggregation suggests a possible role in addressing Alzheimer's disease []. Further investigation is necessary to confirm these findings and explore potential applications.
Q4: What is known about the stability and formulation of Trigonelline hydrochloride?
A5: Research suggests that Trigonelline hydrochloride is susceptible to thermal degradation. One study investigated its breakdown at high temperatures, identifying 1-methylpyridinium as a major degradation product []. This highlights the importance of considering stability during formulation and storage. One study explored conjugating Trigonelline hydrochloride onto PEGylated nanodiamonds to create a controlled-release system potentially enhancing its therapeutic efficacy [].
Q5: What are the known metabolic pathways of Trigonelline hydrochloride?
A6: While the provided abstracts don't delve into specific metabolic pathways of Trigonelline hydrochloride, one study used a tandem mass spectrometry approach to assess its inhibitory potential on eight human CYP450 isoforms in vitro []. This suggests that Trigonelline hydrochloride might be metabolized by these enzymes, which are crucial for drug metabolism in the liver.
Q6: Are there any analytical methods available for the detection and quantification of Trigonelline hydrochloride?
A7: Several analytical methods have been employed to study Trigonelline hydrochloride. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been used to assess its inhibitory potential on CYP450 enzymes []. Additionally, first-order derivative spectrophotometry and RP-HPLC methods were developed and validated for the simultaneous estimation of Trigonelline hydrochloride in combination with other compounds in antidiabetic herbal formulations [, ]. These methods highlight the versatility in analyzing and quantifying this compound in various matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)

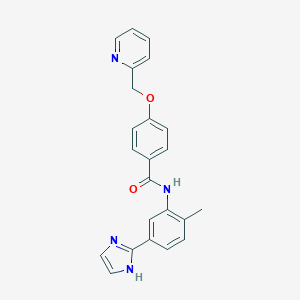
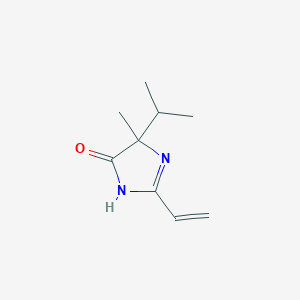
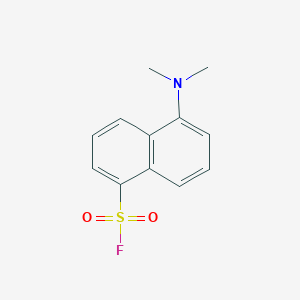


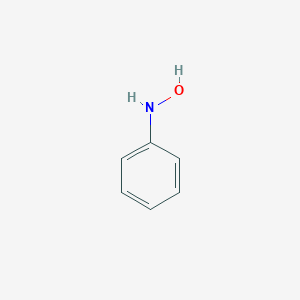
![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
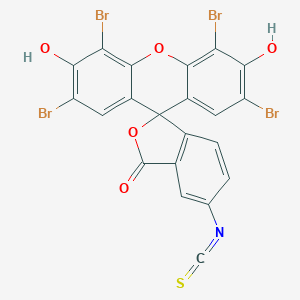
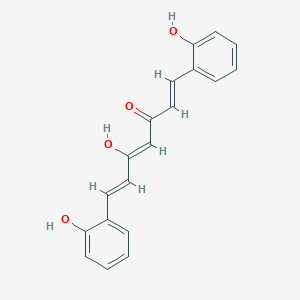
![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)
